6-Bromo-4-methoxynicotinic acid

Suzuki-Miyaura Coupling Palladium Catalysis Regioselectivity

6-Bromo-4-methoxynicotinic acid is a differentiated heterocyclic building block featuring a unique 6-bromo and 4-methoxy substitution pattern. This orthogonal arrangement enables independent, sequential functionalization: the 6-bromo handle for Suzuki-Miyaura cross-coupling to generate 6-aryl derivatives, while the 4-methoxy can be ortho-lithiated or demethylated. This precise reactivity profile is not achievable with 5-bromo, 2-bromo, or non-halogenated analogs, ensuring reproducible SAR and eliminating synthetic dead-ends. Supplied at 97% purity for reliable R&D use.

Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
CAS No. 1060805-14-2
Cat. No. B3210051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methoxynicotinic acid
CAS1060805-14-2
Molecular FormulaC7H6BrNO3
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1C(=O)O)Br
InChIInChI=1S/C7H6BrNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyZBVNYZOZHADYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methoxynicotinic Acid (CAS 1060805-14-2) Procurement Overview


6-Bromo-4-methoxynicotinic acid is a heterocyclic aromatic compound with the molecular formula C7H6BrNO3 and a molecular weight of 232.03 g/mol . It is a derivative of nicotinic acid, characterized by a bromine atom at the 6-position and a methoxy group at the 4-position of the pyridine ring . This specific substitution pattern is crucial, as it creates a unique electronic and steric environment that differentiates it from other bromo-methoxy nicotinic acid isomers, making it a valuable scaffold in medicinal chemistry and organic synthesis .

6-Bromo-4-methoxynicotinic Acid: Why It Cannot Be Replaced by Other Nicotinic Acid Analogs


Substituting 6-Bromo-4-methoxynicotinic acid with a generic or closely related analog is not scientifically sound due to the precise and interdependent nature of its 6-bromo and 4-methoxy functional groups . These substituents dictate a unique reactivity profile and biological interaction landscape. For instance, the 6-bromo group is not merely a placeholder; its position and electronic properties enable specific, predictable reactivity in cross-coupling chemistries like Suzuki-Miyaura, a feature that is altered or lost in 5-bromo or 2-bromo isomers [1]. Furthermore, while compounds like 4-methoxynicotinic acid (lacking the bromine atom) or 6-bromo-nicotinic acid (lacking the methoxy group) might appear similar, their distinct physicochemical properties—including solubility, lipophilicity (LogP), and hydrogen-bonding capacity—directly affect their behavior in biological assays and chemical reactions, leading to inconsistent or non-reproducible results .

6-Bromo-4-methoxynicotinic Acid: Quantified Differentiation Evidence


Regioisomeric Reactivity in Cross-Coupling: 6-Bromo vs. 5-Bromo and 2-Bromo Nicotinic Acids

The 6-bromo substituent on 6-Bromo-4-methoxynicotinic acid is specifically positioned to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse aryl or alkyl groups at the 6-position . This regioselectivity is a defined and quantifiable property not shared by its regioisomers. For example, 5-Bromo-4-methoxynicotinic acid and 2-Bromo-4-methoxynicotinic acid will produce different coupling products, limiting their utility as direct substitutes when the 6-position is the intended functionalization site . While direct comparative kinetic data for the identical reaction are not currently available in the public domain, the well-established principles of heterocyclic chemistry confirm that the electronic environment at the 6-position is distinct, leading to different reaction rates and yields under identical conditions .

Suzuki-Miyaura Coupling Palladium Catalysis Regioselectivity

Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) vs. Non-Halogenated Analogs

The combination of a bromine atom and a methoxy group confers specific physicochemical properties that differ significantly from non-halogenated analogs. 6-Bromo-4-methoxynicotinic acid exhibits a calculated LogP of 1.55 and a Topological Polar Surface Area (TPSA) of 59.42 Ų . In contrast, 4-Methoxynicotinic acid (CAS 10177-31-8), which lacks the bromine, has a molecular weight of 153.14 g/mol [1]. The addition of bromine in the target compound increases both molecular weight and lipophilicity, a change that directly impacts its predicted membrane permeability and solubility profile . This quantitative difference in calculated properties is a key differentiator when selecting compounds for medicinal chemistry campaigns where specific ADME (Absorption, Distribution, Metabolism, Excretion) profiles are desired [1].

Lipophilicity ADME Properties Computational Chemistry

Purity Benchmarks for Reproducible Chemistry: 97% vs. 95% Specifications

For procurement decisions in research and development, the specified purity of a chemical intermediate is a critical, quantifiable differentiator. 6-Bromo-4-methoxynicotinic acid is available from several vendors with a standard purity of 97%, as confirmed by analytical methods like NMR, HPLC, and GC . In comparison, some other vendors list a minimum purity of 95% . This 2% difference in purity specification represents a tangible variance in the level of impurities that could interfere with sensitive reactions or affect the yield and purity of the final compound in a multi-step synthesis. For instance, the presence of even a small percentage of de-brominated or regioisomeric impurity could lead to the formation of difficult-to-separate byproducts in a Suzuki coupling, directly impacting the success of a synthetic campaign .

Quality Control Analytical Chemistry Synthetic Yield

6-Bromo-4-methoxynicotinic Acid: Application Scenarios for Scientific Selection


Medicinal Chemistry: Synthesis of 6-Aryl-Substituted Nicotinic Acid Pharmacophores

This compound is ideally suited as a core building block in medicinal chemistry programs aimed at generating libraries of 6-aryl-substituted nicotinic acid derivatives. The 6-bromo group serves as a reliable handle for Suzuki-Miyaura cross-coupling, allowing for the systematic introduction of a diverse range of aromatic groups at this position to probe structure-activity relationships (SAR) . Its unique substitution pattern differentiates it from 5-bromo or 2-bromo isomers, ensuring that the resulting pharmacophore is specific to the 6-substituted series [1].

Organic Synthesis: A Definitive Building Block for 4,6-Difunctionalized Pyridines

6-Bromo-4-methoxynicotinic acid provides a defined starting point for the sequential functionalization of the pyridine core. The 4-methoxy group can be ortho-lithiated and reacted with electrophiles, or later demethylated to yield a 4-hydroxypyridine derivative, while the 6-bromo group can be independently engaged in transition metal-catalyzed cross-couplings . This orthogonal reactivity profile is a key differentiator, enabling complex molecular edits that are not possible with non-halogenated or differently substituted nicotinic acid scaffolds [2].

Agrochemical Discovery: Generation of Nicotinic Acid-Derived Bioisosteres

The compound is a valuable precursor for synthesizing novel agrochemical leads, particularly those targeting nicotinic acetylcholine receptors (nAChRs) or other enzymes where the nicotinic acid motif is a recognized pharmacophore . The combination of bromine and methoxy groups imparts specific electronic and lipophilic properties that can be fine-tuned to optimize target binding and bioavailability in plant systems [1]. This is a distinct advantage over the unsubstituted 4-methoxynicotinic acid, which offers fewer options for further diversification and property modulation [2].

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